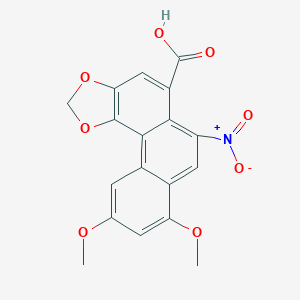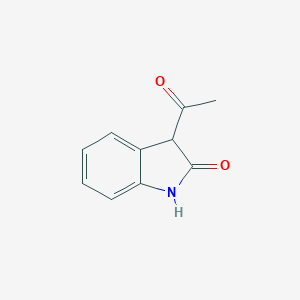
3-Acetyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1,3-dihydro-2H-indol-2-one, also known as oxindole, is a heterocyclic organic compound. It is widely used in the pharmaceutical industry due to its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism Of Action
The mechanism of action of 3-Acetyl-1,3-dihydro-2H-indol-2-one varies depending on its biological activity. In the case of anti-inflammatory activity, it inhibits the activation of nuclear factor-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In the case of anticancer activity, it induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In the case of antiviral activity, it inhibits viral replication by blocking viral DNA synthesis.
Biochemical And Physiological Effects
3-Acetyl-1,3-dihydro-2H-indol-2-one has several biochemical and physiological effects. It reduces the production of reactive oxygen species and inhibits the expression of inducible nitric oxide synthase, which are involved in the pathogenesis of several diseases. It also regulates the expression of several genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
3-Acetyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of biological activities, making it a versatile tool for studying various diseases. However, its low solubility in water and organic solvents can limit its use in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in vivo.
Future Directions
There are several future directions for the study of 3-Acetyl-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with cellular signaling pathways. Additionally, the development of more efficient synthesis methods and analogs of 3-Acetyl-1,3-dihydro-2H-indol-2-one may lead to the discovery of new and more potent compounds with therapeutic potential.
Synthesis Methods
The synthesis of 3-Acetyl-1,3-dihydro-2H-indol-2-one involves several methods. One of the most common methods is the reaction of isatin with an aldehyde in the presence of a catalyst. Another method involves the reduction of isatin with sodium borohydride, followed by acetylation. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
3-Acetyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also has anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, it has antiviral activity against several viruses, including herpes simplex virus type 1 and type 2.
properties
CAS RN |
17266-70-5 |
|---|---|
Product Name |
3-Acetyl-1,3-dihydro-2H-indol-2-one |
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-acetyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)9-7-4-2-3-5-8(7)11-10(9)13/h2-5,9H,1H3,(H,11,13) |
InChI Key |
IHJYVWOJWNTHBB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
Canonical SMILES |
CC(=O)C1C2=CC=CC=C2NC1=O |
synonyms |
3-Acetyloxindole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



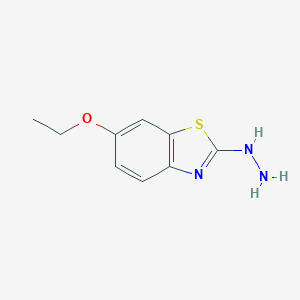
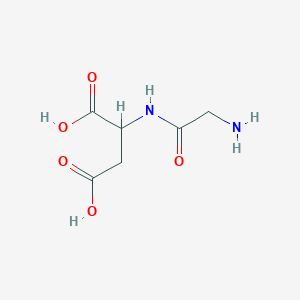
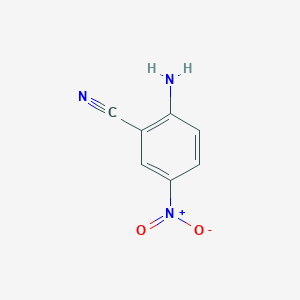
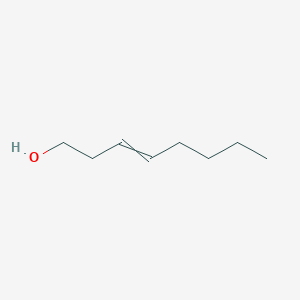
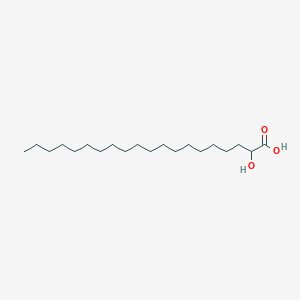
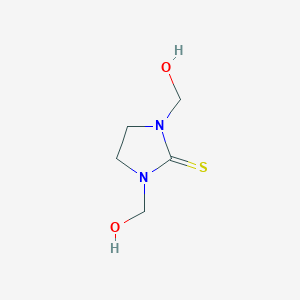
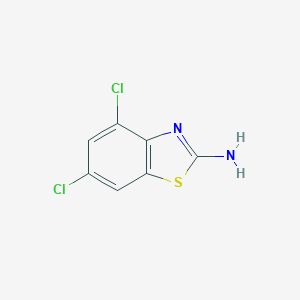
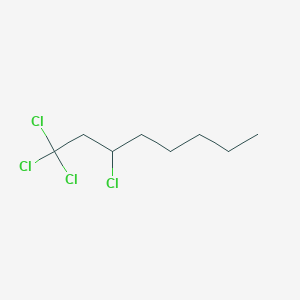
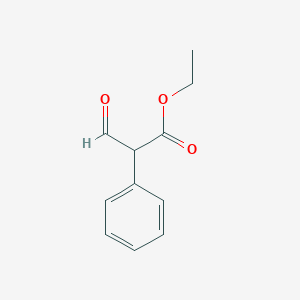
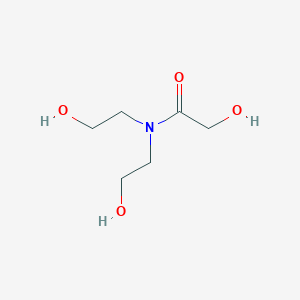
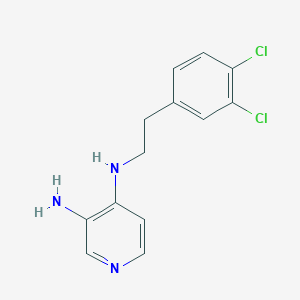
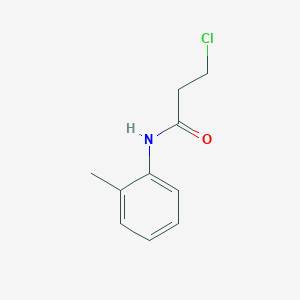
![Chloro-[chloro(diethyl)silyl]oxy-diethylsilane](/img/structure/B98071.png)
